3-Amino-4-chloro-N-(3-ethoxypropyl)-benzenesulfonamide
Overview
Description
3-Amino-4-chloro-N-(3-ethoxypropyl)-benzenesulfonamide (Aceclofenac) is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. Aceclofenac is a relatively new drug that was first synthesized in the late 1980s and has since been approved for use in a number of countries, including the United States and Europe. Aceclofenac is a member of the phenylacetic acid family of NSAIDs, which are known for their analgesic and anti-inflammatory properties. Aceclofenac is considered to be a safe and effective treatment for a variety of conditions, including arthritis, bursitis, tendinitis, and other musculoskeletal conditions.
Scientific Research Applications
Photodegradation and Photoproducts
Research on closely related sulfonamides, such as sulfamethoxazole, shows that these compounds are highly photolabile, producing various photoproducts through photochemical decomposition. This indicates potential environmental implications and degradation pathways for similar sulfonamide compounds under acidic aqueous conditions, highlighting the significance of understanding their photostability and decomposition products for environmental safety and pharmaceutical stability (Wei Zhou & D. Moore, 1994).
Crystal and Molecular Structures
The study of crystal and molecular structures of closely related compounds, such as 3-amino-4-hydroxy benzenesulfonamide, provides insights into their chemical behavior, including tautomerism and acid-base equilibrium. Such research can inform the development of novel compounds with optimized properties for specific applications, including pharmaceuticals and materials science (O. Kovalchukova et al., 2013).
Endothelin Antagonists
Research on biphenylsulfonamide derivatives as endothelin-A (ETA) selective antagonists reveals the potential of sulfonamide compounds in developing therapeutics targeting cardiovascular diseases. The structure-activity relationships of these compounds provide valuable insights into designing more effective endothelin antagonists with potential clinical applications (N. Murugesan et al., 1998).
Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups show promise in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, essential for effective PDT, indicating the role of sulfonamide derivatives in developing new photosensitizers (M. Pişkin et al., 2020).
Herbicide Selectivity
Studies on the metabolism of chlorsulfuron, a sulfonamide herbicide, by plants offer insights into the biological basis for the selectivity of new herbicides for cereals. Understanding the metabolic pathways that confer tolerance to certain plants can guide the development of more selective and environmentally friendly agrochemicals (P. Sweetser et al., 1982).
properties
IUPAC Name |
3-amino-4-chloro-N-(3-ethoxypropyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3S/c1-2-17-7-3-6-14-18(15,16)9-4-5-10(12)11(13)8-9/h4-5,8,14H,2-3,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUXSBLUKCRZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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